molecular formula C22H36N2O4 B1667540 Antiarrhythmic agent-2 CAS No. 105919-73-1

Antiarrhythmic agent-2

Cat. No.: B1667540
CAS No.: 105919-73-1
M. Wt: 392.5 g/mol
InChI Key: VVNITDZDOPJHAV-UHFFFAOYSA-N
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Description

Antiarrhythmic agent-2, referred to here as Ethacizine, is a Class I sodium channel blocker used to treat ventricular arrhythmias. It is structurally characterized by a phenothiazine backbone with a diethylamine substitution, which enhances its binding affinity to cardiac sodium channels. Preclinical studies demonstrate its superior potency and prolonged duration of action compared to analogs like Ethmozine, achieving an 85% success rate in suppressing ventricular arrhythmias in canine models .

Properties

CAS No.

105919-73-1

Molecular Formula

C22H36N2O4

Molecular Weight

392.5 g/mol

IUPAC Name

[1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate

InChI

InChI=1S/C22H36N2O4/c1-3-4-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-5-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25)

InChI Key

VVNITDZDOPJHAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-pentyloxycarbanilic acid 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester hydrochloride
BK 129
BK-129

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiarrhythmic agent-2 typically involves multiple steps, including the formation of the hexahydro-1H-azepin ring, the introduction of the methoxymethyl group, and the attachment of the pentyloxyphenyl carbamate moiety. Common reagents used in these reactions include alkyl halides, amines, and carbamates. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Antiarrhythmic agent-2 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Antiarrhythmic agent-2 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Antiarrhythmic agent-2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Structural Optimization: Fluorine incorporation in compounds like N-[2-(diethylamino)ethyl]-4-fluorobenzamide improves metabolic stability, a strategy applicable to Ethacizine derivatives .
  • Dual-Action Agents : Compounds combining sodium channel blockade with potassium channel inhibition (e.g., ’s dual beta-blocker) show broader efficacy but increased complexity in toxicity management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antiarrhythmic agent-2
Reactant of Route 2
Antiarrhythmic agent-2

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